molecular formula C6H9ClO2 B134198 Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- CAS No. 141060-98-2

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-

Cat. No.: B134198
CAS No.: 141060-98-2
M. Wt: 148.59 g/mol
InChI Key: RQUYAPRHUFOIIL-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- is a chemical compound with the molecular formula C6H9ClO2. It is characterized by the presence of a chloro group and a tetrahydrofuran ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- typically involves the reaction of tetrahydrofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide

Properties

IUPAC Name

2-chloro-1-(oxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYAPRHUFOIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439162
Record name Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141060-98-2
Record name Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(oxolan-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (5.2ml, 60mmol) and DMF (1 drop) were added to (RS)-2-tetrahydrofuroic acid (W. E. Kaufmann and R. Adams, J.Amer.Chem.Soc., 1923, 45, 3029) (4.64g, 40mmol) in dichloromethane (25ml). The mixture was stirred 1h, evaporated in vacuo, dichloromethane added and reevaporated to give 2-tetrahydrofuroyl chloride, vmax (CH2Cl2) 1795cm-1. 2-Tetrahydrofuroyl chloride in ether (25ml) and dichloromethane (10ml) was added dropwise to an ice bath cooled solution of diazomethane (ca 80mmol) in ether (150ml). The reaction mixture was stirred 0.25h then a stream of hydrogen chloride gas passed into the solution for ca 2 minutes then stirred a further 0.25h, washed with saturated brine, dried, concentrated and flash chromatographed on silica gel eluting with 5,7.5 and 10% ethyl acetate in hexane to provide the title compound (2.46g, 41%); (Found: M+, 148.0279. C6H ClO2 requires M, 148.0291); vmax (CH2Cl2) 1739, 1395, 1071 and 936cm-1 ; δH (CDCl3, 250MHz) 1.8-2.4 (4H, m) and 3.9-4.6 (5H, m).
Quantity
0 (± 1) mol
Type
reactant
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25 mL
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Yield
41%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (5.2 ml, 60 mmol) and DMF (1 drop) were added to (RS)-2-tetrahydrofuroic acid (W. E. Kaufmann and R. Adams, J.Amer.Chem.Soc., 1923, 45, 3029) (4.64 g, 40 mmol) in dichloromethane (25 ml). The mixture was stirred 1 h, evaporated in vacuo, dichloromethane added and reevaporated to give 2-tetrahydrofuroyl chloride, νmax (CH2Cl2) 1795 cm-1. 2-Tetrahydrofuroyl chloride in ether (25 ml) and dichloromethane (10 ml) was added dropwise to an ice bath cooled solution of diazomethane (ca 80 mmol) in ether (150 ml). The reaction mixture was stirred 0.25 h then a stream of hydrogen chloride gas passed into the solution for ca 2 minutes then stirred a further 0.25 h, washed with saturated brine, dried, concentrated and flash chromatographed on silica gel eluting with 5,7.5 and 10% ethyl acetate in hexane to provide the title compound (2.46 g, 41%); (Found: M+, 148.0279. C6H9ClO2 requires M, 148.0291); νmax (CH2Cl2) 1739, 1395, 1071 and 936 cm-1 ; δH (CDCl3, 250 MHz) 1.8-2.4 (4 H, m) and 3.9-4.6 (5 H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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solvent
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Quantity
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Type
solvent
Reaction Step One
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Type
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Reaction Step Two
Name
Quantity
150 mL
Type
solvent
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0 (± 1) mol
Type
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Reaction Step Three
Yield
41%

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